molecular formula C6H10O3 B2551451 3-Methoxyoxolane-3-carbaldehyde CAS No. 1784292-25-6

3-Methoxyoxolane-3-carbaldehyde

Cat. No.: B2551451
CAS No.: 1784292-25-6
M. Wt: 130.143
InChI Key: WNHOXDRYCYFIBF-UHFFFAOYSA-N
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Description

3-Methoxyoxolane-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 3-methoxytetrahydrofuran-3-carbaldehyde . This compound is characterized by a tetrahydrofuran ring substituted with a methoxy group and an aldehyde group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Methoxyoxolane-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tetrahydrofuran and methanol.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

3-Methoxyoxolane-3-carbaldehyde is a compound of interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in research and medicine, supported by relevant data and findings.

This compound, with the chemical formula C7_{7}H8_{8}O2_{2}, features a methoxy group and an aldehyde functional group. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, facilitating various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution : The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity and function. This mechanism is crucial for its role in synthesizing biologically active compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds derived from it have shown significant antimicrobial properties against various pathogens.
  • Antioxidative Effects : It has been noted for its antioxidative capabilities, which may contribute to cellular protection against oxidative stress.
  • Antitumor Potential : Some derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating potential use in cancer therapy .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of derivatives of this compound reported a minimum inhibitory concentration (MIC) of 8 μM against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. This suggests that modifications to the methoxy group enhance antimicrobial potency .

CompoundMIC (μM)Target Organism
Derivative A8E. faecalis
Derivative B16S. aureus
Derivative C32E. coli

Antioxidative Activity

The antioxidative activity of this compound was assessed using several methods, including DPPH and ABTS assays. The compound exhibited improved antioxidative properties compared to standard antioxidants like butylated hydroxytoluene (BHT). The results indicated a strong correlation between structure and antioxidative efficacy, particularly in compounds with multiple hydroxyl groups .

Antitumor Activity

In vitro studies demonstrated that certain derivatives of this compound possess significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50_{50} value of 5.3 μM against the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent .

Cell LineIC50_{50} (μM)Compound
MCF-75.3Derivative D
HEK29310.0Derivative E

Case Studies

  • Synthesis and Evaluation : A recent study synthesized novel derivatives based on this compound and evaluated their biological activities. The findings indicated that structural modifications significantly influenced both antimicrobial and antiproliferative activities, suggesting a pathway for developing new therapeutic agents .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the aldehyde's reactivity allows it to modify key proteins involved in cellular signaling pathways, potentially leading to altered cellular responses in tumorigenesis .

Properties

IUPAC Name

3-methoxyoxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOXDRYCYFIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784292-25-6
Record name 3-methoxyoxolane-3-carbaldehyde
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